

Spectroscopic Data of 3-Fluoro-2-hydroxypropanoic Acid: A Technical Guide

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Compound of Interest

Compound Name: *3-Fluoro-2-hydroxypropanoic acid*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of predicted spectroscopic data for **3-Fluoro-2-hydroxypropanoic acid**, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of experimental spectra in the public domain, this document focuses on high-quality predicted data for ^1H NMR, ^{13}C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide also outlines generalized experimental protocols for acquiring such data and presents a logical workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-Fluoro-2-hydroxypropanoic acid**. These predictions were generated using computational models and can serve as a valuable reference for the identification and characterization of this molecule.

Predicted ^1H NMR Data

Solvent: DMSO-d₆ Frequency: 400 MHz

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.6 - 4.8	Doublet of Doublets	2H	CH ₂ F
~4.2 - 4.3	Triplet	1H	CH(OH)
~12.0 - 13.0	Singlet (broad)	1H	COOH
~5.0 - 6.0	Singlet (broad)	1H	OH

Predicted ¹³C NMR Data

Solvent: DMSO-d₆ Frequency: 100 MHz

Chemical Shift (ppm)	Assignment
~172 - 174	C=O
~82 - 84 (d, ¹ JCF ≈ 170-180 Hz)	CH ₂ F
~68 - 70	CH(OH)

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3500 - 3300	Broad	O-H stretch (alcohol)
3300 - 2500	Very Broad	O-H stretch (carboxylic acid)
~1720	Strong	C=O stretch (carboxylic acid)
~1200	Strong	C-O stretch
~1050	Strong	C-F stretch

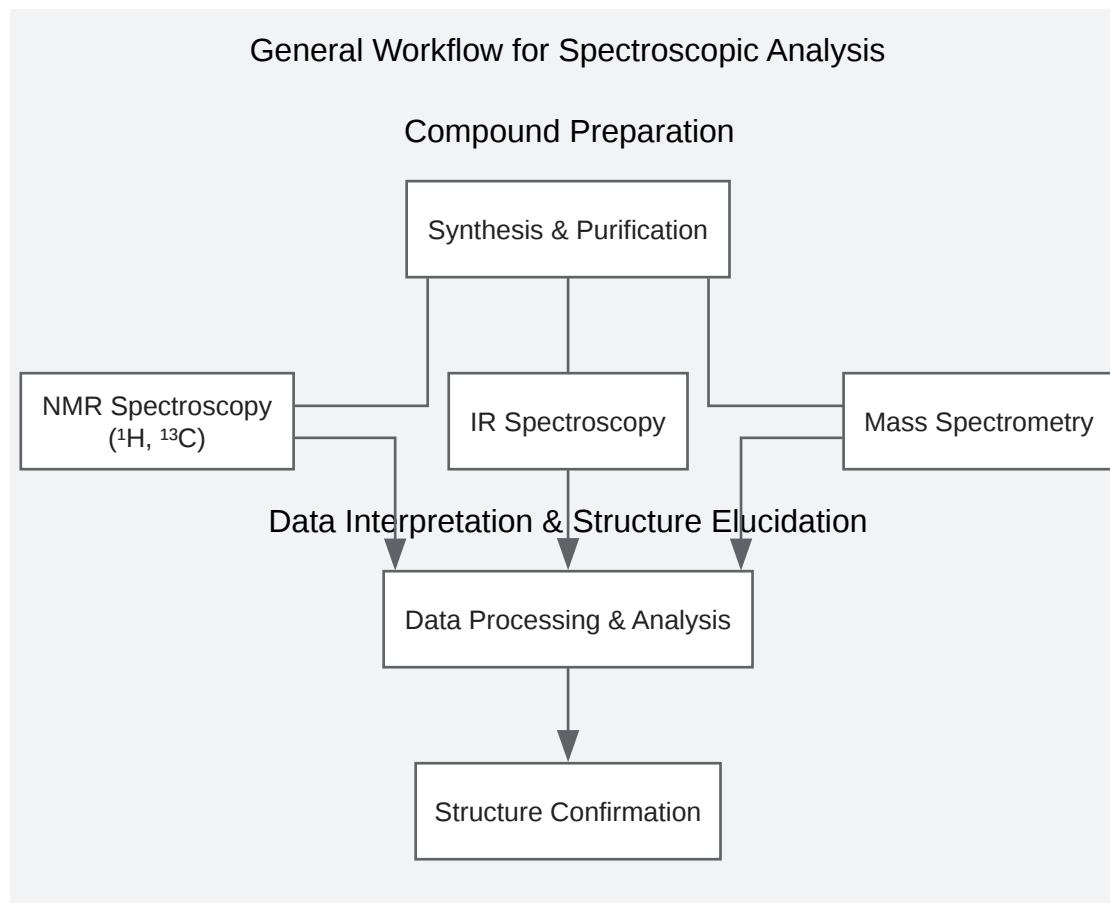
Predicted Mass Spectrometry Data

Ionization Mode: Electrospray Ionization (ESI), Negative Mode

m/z	Relative Intensity (%)	Assignment
107.01	100	[M-H] ⁻
87.02	30	[M-H-HF] ⁻
61.01	15	[M-H-HCOOH] ⁻

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **3-Fluoro-2-hydroxypropanoic acid**.



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A generalized workflow for spectroscopic analysis.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. Actual parameters may vary depending on the instrument and specific experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Fluoro-2-hydroxypropanoic acid** in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Instrumentation: Utilize a 400 MHz (for ¹H) or 100 MHz (for ¹³C) NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14 ppm).
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - A higher number of scans will be required compared to ¹H NMR (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (DMSO-d₆: δ H = 2.50 ppm, δ C = 39.52 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation: Prepare the sample as a thin film on a suitable IR-transparent window (e.g., NaCl or KBr plates) or by using an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder.
 - Record the sample spectrum over the mid-IR range (typically 4000-400 cm^{-1}).
 - Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.
- Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of **3-Fluoro-2-hydroxypropanoic acid** in a suitable solvent compatible with electrospray ionization (e.g., methanol or acetonitrile with a small amount of water).
- Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer such as a time-of-flight (TOF) or quadrupole instrument.
- Data Acquisition:
 - Infuse the sample solution into the ESI source at a constant flow rate.
 - Acquire spectra in both positive and negative ion modes to determine the optimal ionization. For a carboxylic acid, negative mode is often preferred.
 - Set the mass analyzer to scan over an appropriate m/z range (e.g., 50-500).
- Data Processing: The resulting mass spectrum will show the mass-to-charge ratio (m/z) of the detected ions and their relative abundances. The molecular ion (e.g., $[\text{M}-\text{H}]^-$ in negative mode) can be used to confirm the molecular weight of the compound.

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